molecular formula C8H8BrNO4 B13942277 Methyl 6-bromo-5-hydroxy-2-methoxynicotinate

Methyl 6-bromo-5-hydroxy-2-methoxynicotinate

Cat. No.: B13942277
M. Wt: 262.06 g/mol
InChI Key: QBMGKEQXWWJYLH-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-hydroxy-2-methoxynicotinate is a synthetic nicotinic acid ester derivative of interest in medicinal chemistry and anticancer drug discovery. This compound features a bromine atom and methoxy group on its pyridine ring, substitutions that are frequently employed to modulate the bioactivity and physicochemical properties of lead compounds. Potential Research Applications and Value This compound serves as a versatile chemical intermediate for the synthesis of more complex molecules. Its structure is analogous to cores used in developing phosphatidylinositol-3-kinase-δ (PI3Kδ) inhibitors . PI3Kδ is a critical therapeutic target in hematologic tumors (e.g., chronic lymphocytic leukemia, follicular lymphoma) and autoimmune diseases . Furthermore, structurally similar halogenated heterocycles have demonstrated significant anticancer potential in vitro, with some derivatives exhibiting potent cytotoxic and pro-apoptotic effects against various human cancer cell lines, such as lung (A549) and liver (HepG2) carcinomas . The presence of both bromo and hydroxy groups makes it a valuable precursor for further functionalization via Suzuki coupling, etherification, or other cross-coupling reactions to generate diverse compound libraries for biological screening. Handling and Usage This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling practices and comply with all relevant institutional safety guidelines.

Properties

Molecular Formula

C8H8BrNO4

Molecular Weight

262.06 g/mol

IUPAC Name

methyl 6-bromo-5-hydroxy-2-methoxypyridine-3-carboxylate

InChI

InChI=1S/C8H8BrNO4/c1-13-7-4(8(12)14-2)3-5(11)6(9)10-7/h3,11H,1-2H3

InChI Key

QBMGKEQXWWJYLH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1C(=O)OC)O)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Detailed Synthetic Route

  • Methoxylation of Halogenated Nicotinate Esters

    The introduction of the methoxy group at the 2-position is achieved by nucleophilic substitution of halogen atoms (fluoro or chloro) with sodium methoxide or methanol in polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (CH2Cl2), or N,N-dimethylformamide (DMF). Reaction conditions significantly influence regioselectivity:

    • Using sodium methoxide in THF/CH2Cl2 yields a mixture of 2-methoxy derivatives.
    • In DMF and methanol, substitution is highly regioselective for the 6-position (>97% selectivity).
    • Treatment with 4-methylbenzenethiolate anion in DMF provides quantitative yield with excellent regioselectivity at the 6-position.
  • Conversion of Thioether to Hydroxy Group

    After methoxylation, oxidation of the 6-benzenethio moiety to sulfoxide is performed, followed by nucleophilic substitution with methylamine to introduce the methylamino group at the 6-position. Subsequent hydrolysis and bromination steps yield the desired hydroxy and bromo substituents.

  • Bromination

    Bromination is carried out on the intermediate bearing the methylamino group to introduce the bromine atom at the 6-position. This step is crucial for obtaining the 6-bromo substitution.

  • Alkaline Hydrolysis

    The final step involves alkaline hydrolysis to convert the methylamino group to the hydroxy group at the 5-position, completing the synthesis of this compound.

Overall Yield and Efficiency

The described multi-step synthesis yields the target compound in an overall yield of approximately 67% from the starting materials, indicating a relatively efficient process for such a complex substitution pattern.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent(s) Temperature Yield/Selectivity
Methoxylation Sodium methoxide or methanol THF, CH2Cl2, or DMF Room temp to reflux >97% regioselectivity in DMF/MeOH
Thiolate substitution 4-Methylbenzenethiolate anion DMF Room temperature Quantitative yield
Oxidation of thioether Oxidizing agent (e.g., m-CPBA or H2O2) Appropriate solvent Controlled temp High conversion
Nucleophilic substitution Methylamine Ethanol or DMF -25°C to room temp Mixture of regioisomers (57:43)
Bromination Brominating agent (e.g., Br2 or NBS) Suitable solvent Controlled temp High regioselectivity
Alkaline hydrolysis Base (e.g., NaOH) Aqueous medium Elevated temp Complete conversion

Analytical and Research Findings

  • Regioselectivity : The regioselectivity of substitution reactions is highly dependent on solvent and nucleophile choice, with DMF providing superior selectivity for 6-position substitution.
  • Reaction Yields : The stepwise yields are optimized by controlling temperature and reagent stoichiometry, minimizing side reactions.
  • Purification : Crude products are purified by chromatography and recrystallization to achieve high purity suitable for pharmaceutical applications.
  • Characterization : The final compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the substitution pattern and purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Outcome/Notes
Starting material selection Methyl 2,6-difluoropyridine-3-carboxylate or dichloropyridine derivatives Substrate for selective substitution Allows regioselective functionalization
Methoxylation Sodium methoxide, MeOH, DMF Introduce methoxy group at 2-position High regioselectivity in DMF
Thiolate substitution 4-Methylbenzenethiolate anion, DMF Introduce thioether at 6-position Quantitative yield, regioselective
Oxidation m-CPBA or H2O2 Convert thioether to sulfoxide Prepares for nucleophilic substitution
Amination Methylamine, EtOH Introduce methylamino group Mixture of regioisomers
Bromination Bromine or NBS Introduce bromine at 6-position High regioselectivity
Hydrolysis NaOH, aqueous medium Convert methylamino to hydroxy Final conversion to target compound

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-hydroxy-2-methoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the bromine atom can produce various substituted nicotinic acid derivatives .

Scientific Research Applications

Methyl 6-bromo-5-hydroxy-2-methoxynicotinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-hydroxy-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Substituents (Positions) Molecular Formula Molecular Weight Key Differences vs. Target Compound
Methyl 6-bromo-5-hydroxy-2-methoxynicotinate - 2-OCH₃, 5-OH, 6-Br C₈H₈BrNO₄ 262.06* Reference compound (target)
Methyl 5-bromo-2-methoxynicotinate 122433-41-4 2-OCH₃, 5-Br C₈H₈BrNO₃ 246.06 Lacks 6-Br and 5-OH; bromine at 5 instead of 6
Methyl 6-bromo-5-methoxynicotinate 1256810-93-1 2-OCH₃, 5-OCH₃, 6-Br C₉H₁₀BrNO₄ 276.09 Methoxy at 5 instead of hydroxyl
Methyl 2-bromo-5-methylnicotinate 136227-39-9 2-Br, 5-CH₃ C₈H₈BrNO₂ 230.04 Bromine at 2; methyl at 5; lacks hydroxyl/methoxy
Methyl 6-bromo-5-methylnicotinate 1210451-92-5 2-CH₃, 5-CH₃, 6-Br C₉H₁₀BrNO₂ 244.09 Methyl at 2 and 5; lacks hydroxyl/methoxy
Methyl 5-bromo-6-hydroxynicotinate 381247-99-0 5-Br, 6-OH C₇H₆BrNO₃ 232.03 Bromine at 5; hydroxyl at 6; lacks 2-methoxy

*Calculated molecular weight based on formula.

Key Findings:

The 5-hydroxyl group distinguishes the target compound from analogs with methoxy (e.g., Methyl 6-bromo-5-methoxynicotinate) or methyl groups (e.g., Methyl 6-bromo-5-methylnicotinate). This hydroxyl increases polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents (e.g., water or ethanol) compared to its methoxy counterpart .

Synthetic Considerations :

  • Analogs like Methyl 5-bromo-6-hydroxynicotinate are synthesized via bromination of hydroxynicotinate esters under acidic conditions . For the target compound, introducing the 2-methoxy group would likely require selective protection/deprotection strategies to avoid side reactions at the 5-hydroxyl position.

Physicochemical Properties :

  • The hydroxyl group at the 5-position is expected to confer higher melting points and lower logP values (i.e., more hydrophilic) compared to Methyl 6-bromo-5-methoxynicotinate .
  • Bromine at the 6-position may reduce steric hindrance for nucleophilic aromatic substitution compared to bromine at the 2-position, as seen in Methyl 2-bromo-5-methylnicotinate .

Biological Activity

Methyl 6-bromo-5-hydroxy-2-methoxynicotinate (C₈H₈BrNO₃) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring with several functional groups that contribute to its biological properties:

  • Bromine atom at position 6
  • Hydroxy group at position 5
  • Methoxy group at position 2

These substitutions enhance the compound's interaction with biological targets, particularly receptor tyrosine kinases.

Pharmacological Effects

Research indicates that this compound exhibits notable effects on various biological pathways:

The mechanism by which this compound exerts its effects involves binding to specific receptors and enzymes involved in metabolic pathways. Studies focusing on its binding affinity to receptor tyrosine kinases have revealed significant insights into its potential therapeutic applications.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
Methyl 6-bromo-2-methoxynicotinate1009735-24-30.96
Methyl 5-bromo-6-methoxynicotinate93349-99-60.79
Methyl 5-hydroxy-2-methoxynicotinate142063-12-50.79
Methyl 2-bromo-6-methoxyisonicotinic acid853029-93-30.83
Methyl 5-bromo-2-methoxynicotinic acid122433-41-40.79

The structural variations among these compounds influence their biological activities and efficacy in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • In vitro assays have shown that the compound can inhibit the growth of cancer cell lines by targeting the c-Met pathway, demonstrating potential as an anticancer agent.
  • Animal Models :
    • Animal studies are needed to further validate the efficacy and safety profile of this compound in vivo, particularly regarding its pharmacokinetics and bioavailability.
  • Safety and Toxicity :
    • Preliminary assessments indicate that this compound has a favorable safety profile; however, comprehensive toxicity studies are required to establish safe dosage levels for therapeutic use.

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